Cas no 153247-93-9 (1-Acetylindoline-5-carboxylic acid)

1-Acetylindoline-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-Acetylindoline-5-carboxylic acid
- 1-acetyl-2,3-dihydro-1H-Indole-5-carboxylic acid
- 1-acetyl-2,3-dihydroindole-5-carboxylic acid
- N-Acetylindoline-5-carboxylic acid
- PubChem18675
- Oprea1_443668
- 1H-Indole-5-carboxylic acid, 1-acetyl-2,3-dihydro-
- A3751/0159032
- KRXHHESVJTVORG-UHFFFAOYSA-N
- 1-Acetylindoline-5-carboxylicAcid
- HMS1773M08
- STK271875
- SBB018442
- SY007158
- ST058954
- AB
- MFCD03011730
- Z164671918
- BS-14005
- 1-acetylindoline-5-carboxylic acid, AldrichCPR
- SCHEMBL5068337
- AKOS000119307
- DTXSID00415392
- 1-Acetyl-5-indolinecarboxylic acid
- SB64386
- A883838
- DB-063977
- EN300-23653
- 153247-93-9
-
- MDL: MFCD03011730
- インチ: 1S/C11H11NO3/c1-7(13)12-5-4-8-6-9(11(14)15)2-3-10(8)12/h2-3,6H,4-5H2,1H3,(H,14,15)
- InChIKey: KRXHHESVJTVORG-UHFFFAOYSA-N
- ほほえんだ: O=C(C([H])([H])[H])N1C2C([H])=C([H])C(C(=O)O[H])=C([H])C=2C([H])([H])C1([H])[H]
計算された属性
- せいみつぶんしりょう: 205.07400
- どういたいしつりょう: 205.07389321g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 290
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.6
- 疎水性パラメータ計算基準値(XlogP): 0.8
じっけんとくせい
- 密度みつど: 1.338±0.06 g/cm3 (20 ºC 760 Torr),
- ようかいど: 微溶性(1.9 g/l)(25ºC)、
- PSA: 57.61000
- LogP: 1.35880
1-Acetylindoline-5-carboxylic acid セキュリティ情報
1-Acetylindoline-5-carboxylic acid 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1-Acetylindoline-5-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-23653-5.0g |
1-acetyl-2,3-dihydro-1H-indole-5-carboxylic acid |
153247-93-9 | 95.0% | 5.0g |
$495.0 | 2025-02-20 | |
Enamine | EN300-23653-10.0g |
1-acetyl-2,3-dihydro-1H-indole-5-carboxylic acid |
153247-93-9 | 95.0% | 10.0g |
$959.0 | 2025-02-20 | |
Chemenu | CM127563-5g |
1-acetylindoline-5-carboxylic acid |
153247-93-9 | 95% | 5g |
$734 | 2021-08-05 | |
TRC | A179313-25mg |
1-Acetylindoline-5-carboxylic acid |
153247-93-9 | 25mg |
$ 75.00 | 2023-04-19 | ||
eNovation Chemicals LLC | D689087-0.25g |
1-Acetylindoline-5-carboxylic Acid |
153247-93-9 | >95% | 0.25g |
$100 | 2023-08-31 | |
TRC | A179313-100mg |
1-Acetylindoline-5-carboxylic acid |
153247-93-9 | 100mg |
$ 98.00 | 2023-04-19 | ||
TRC | A179313-50mg |
1-Acetylindoline-5-carboxylic acid |
153247-93-9 | 50mg |
$ 87.00 | 2023-04-19 | ||
Enamine | EN300-23653-0.1g |
1-acetyl-2,3-dihydro-1H-indole-5-carboxylic acid |
153247-93-9 | 95.0% | 0.1g |
$56.0 | 2025-02-20 | |
TRC | A179313-10mg |
1-Acetylindoline-5-carboxylic acid |
153247-93-9 | 10mg |
$ 64.00 | 2023-04-19 | ||
Enamine | EN300-23653-5g |
1-acetyl-2,3-dihydro-1H-indole-5-carboxylic acid |
153247-93-9 | 95% | 5g |
$495.0 | 2023-09-15 |
1-Acetylindoline-5-carboxylic acid 関連文献
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
5. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
1-Acetylindoline-5-carboxylic acidに関する追加情報
1-Acetylindoline-5-carboxylic acid (CAS No. 153247-93-9): A Key Intermediate in Modern Pharmaceutical Synthesis
1-Acetylindoline-5-carboxylic acid, with the chemical identifier CAS No. 153247-93-9, is a versatile and significant compound in the realm of pharmaceutical chemistry. This molecule, characterized by its acetylindoline core structure, has garnered considerable attention due to its utility as a crucial intermediate in the synthesis of various biologically active compounds. The acetylindoline scaffold is particularly valued for its ability to serve as a precursor in the development of novel therapeutic agents, including those targeting neurological disorders, infectious diseases, and inflammatory conditions.
The structural uniqueness of 1-Acetylindoline-5-carboxylic acid lies in its combination of an indoline ring substituted with an acetyl group at the 1-position and a carboxylic acid moiety at the 5-position. This specific arrangement imparts unique reactivity and binding properties, making it an attractive building block for medicinal chemists. The indoline moiety, known for its presence in numerous pharmacologically active molecules, contributes to the compound's potential as a scaffold for drug discovery. Meanwhile, the acetyl and carboxylic acid functional groups provide multiple sites for further chemical modification, enabling the synthesis of diverse derivatives with tailored biological activities.
In recent years, there has been a surge in research focused on expanding the applications of 1-Acetylindoline-5-carboxylic acid in pharmaceutical development. One notable area of investigation involves its role in the synthesis of inhibitors targeting enzymes involved in cancer metabolism. Studies have demonstrated that derivatives of this compound can modulate key metabolic pathways such as glycolysis and glutaminolysis, which are often dysregulated in tumor cells. By inhibiting these pathways, 1-Acetylindoline-5-carboxylic acid-based molecules hold promise as potential anticancer agents.
Another emerging field where this compound has shown significant promise is in the treatment of neurodegenerative diseases. Research indicates that modifications to the acetylindoline core can enhance binding affinity to specific neurotransmitter receptors, such as those for serotonin and dopamine. This has led to the development of novel compounds with potential applications in managing conditions like Alzheimer's disease and Parkinson's disease. The ability to fine-tune the pharmacological properties of these derivatives by altering substituents on the indoline ring underscores the versatility of 1-Acetylindoline-5-carboxylic acid as a pharmacophore.
The synthetic pathways for obtaining high-purity 1-Acetylindoline-5-carboxylic acid are also a subject of ongoing research. Current methodologies often involve multi-step organic transformations, including condensation reactions, cyclization processes, and subsequent functional group modifications. Advances in catalytic systems and green chemistry principles have enabled more efficient and environmentally sustainable synthetic routes. For instance, transition metal-catalyzed cross-coupling reactions have been explored to streamline certain steps in the synthesis, reducing waste and improving yields.
In addition to its pharmaceutical applications, 1-Acetylindoline-5-carboxylic acid has found utility in materials science and chemical biology. Its unique structural features make it a valuable component in designing molecular probes for studying protein-ligand interactions. These probes can be used to investigate enzyme mechanisms and identify new drug targets with high precision. Furthermore, the compound's ability to participate in coordination chemistry has led to its incorporation into metal-organic frameworks (MOFs) and other advanced materials with specialized functions.
The future prospects for 1-Acetylindoline-5-carboxylic acid are bright, with ongoing research aimed at uncovering new synthetic strategies and expanding its therapeutic applications. Collaborative efforts between academia and industry are expected to drive innovation in this field, leading to more effective drugs for a wide range of diseases. As our understanding of molecular interactions continues to grow, compounds like this will remain indispensable tools in the quest for novel therapeutic solutions.
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